Product packaging for Diethyl 10-bromodecylphosphonate(Cat. No.:)

Diethyl 10-bromodecylphosphonate

Cat. No.: B1670520
M. Wt: 357.26 g/mol
InChI Key: PBVOAQOMHCJLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Overview of Organophosphorus Chemistry and its Strategic Importance

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a rapidly expanding field of organic chemistry. nih.gov These compounds are integral to numerous applications, from medicine and agriculture to industrial processes. nih.gov Phosphorus, located in group 15 of the periodic table like nitrogen, shares many similar chemical properties with it. wikipedia.org Organophosphorus compounds are broadly classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org

The versatility of organophosphorus compounds stems from the diverse bonding environments and oxidation states that phosphorus can adopt. wikipedia.org This leads to a wide array of functional groups, including phosphines, phosphine (B1218219) oxides, phosphonium (B103445) salts, and phosphonates, each with distinct reactivity and properties. wikipedia.orgrsc.org The field's importance is underscored by the continuous high volume of research literature it generates. ethernet.edu.et

Significance of Long-Chain Alkyl Phosphonates as Advanced Molecular Building Blocks

Long-chain alkyl phosphonates, such as Diethyl 10-bromodecylphosphonate, are crucial building blocks in the synthesis of more complex molecules and materials. The long alkyl chain imparts hydrophobicity and can influence the self-assembly and organizational properties of the final products. The phosphonate (B1237965) group, on the other hand, can act as a chelating agent, binding to metal ions to form metal phosphonate materials. broadpharm.com These materials have shown promise in a variety of applications, including catalysis, gas separation, and drug delivery. mdpi.com

The presence of a terminal bromo group in this compound adds another layer of synthetic versatility. Bromine is an excellent leaving group, readily participating in nucleophilic substitution reactions. broadpharm.com This allows for the attachment of a wide range of other functional groups, making it a key component in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target and degrade specific proteins. biocat.com

The ability to modify surfaces is another key application of long-chain alkyl phosphonates. They can be grafted onto the surfaces of metal oxides like titania (TiO2) to alter their surface properties for applications in catalysis, sorption processes, and biosensing. nih.govresearchgate.net The length of the alkyl chain plays a significant role in determining the degree of surface modification and the resulting properties. nih.gov

Current Research Landscape and Future Directions for this compound Derivatives

Current research involving this compound and its derivatives is focused on several promising areas. The development of novel metal phosphonate materials with tailored properties continues to be a major driver. mdpi.com Researchers are exploring new synthetic methods, including mechanochemistry and high-throughput techniques, to create porous metal phosphonates for applications in catalysis and gas storage. mdpi.com

Furthermore, the role of long-chain alkyl phosphonates in the development of "smart" materials is an active area of investigation. For instance, polymers incorporating alkyl phosphonate units can exhibit tunable properties like hydrolysis rates, which is crucial for creating biodegradable materials for biomedical applications. acs.org

The encoded synthesis of alkyl-phosphonate nucleic acids (phNA), where the charged phosphodiester backbone is replaced by an uncharged alkyl phosphonate linkage, represents a frontier in synthetic genetics. nih.gov This research could lead to the development of novel genetic polymers with unique properties and functions.

Future research will likely focus on expanding the library of functionalized long-chain alkyl phosphonates to create even more sophisticated materials and molecular systems. The "greening" of phosphonate chemistry, focusing on sustainable synthesis, biodegradability, and phosphorus recovery, is also expected to be a major research theme. rsc.orgsciencedaily.com

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 272785-01-0 biocat.com
Molecular Formula C14H30BrO3P biocat.comchemspider.com
Molecular Weight 357.26 g/mol biocat.com
Synonyms Diethyl (10-bromodecyl)phosphonate, 1-bromo-10-diethoxyphosphoryldecane chemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30BrO3P B1670520 Diethyl 10-bromodecylphosphonate

Properties

IUPAC Name

1-bromo-10-diethoxyphosphoryldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30BrO3P/c1-3-17-19(16,18-4-2)14-12-10-8-6-5-7-9-11-13-15/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVOAQOMHCJLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Reaction Mechanisms for Diethyl 10 Bromodecylphosphonate

Established Preparative Routes and Methodological Considerations

The synthesis of diethyl 10-bromodecylphosphonate primarily relies on well-established methods for forming carbon-phosphorus bonds, with the Michaelis-Arbuzov reaction being the most prominent.

Literature-Based Synthesis Procedures for this compound

In this proposed synthesis, one of the bromine atoms of 1,10-dibromodecane (B1670030) would act as the electrophile, while the phosphorus atom of triethyl phosphite (B83602) would serve as the nucleophile. The reaction is typically carried out by heating the neat mixture of the reactants. An excess of 1,10-dibromodecane can be used to minimize the formation of the diphosphonated byproduct. The reaction temperature for similar Michaelis-Arbuzov reactions using alkyl bromides generally ranges from 120°C to 160°C. wikipedia.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). rsc.org After the reaction is complete, the excess 1,10-dibromodecane and the ethyl bromide byproduct can be removed by distillation, often under reduced pressure, to yield the desired this compound.

General Principles of P-C Bond Formation Relevant to Alkylphosphonates

The formation of a phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry, with several key reactions enabling the synthesis of alkylphosphonates. nih.gov

The Michaelis-Arbuzov reaction is the most common method for preparing phosphonates. cmu.edunih.gov This reaction involves the reaction of a trialkyl phosphite with an alkyl halide. The mechanism initiates with the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. In a subsequent step, the halide ion attacks one of the alkyl groups of the phosphite ester, leading to the formation of the phosphonate (B1237965) and an alkyl halide byproduct. cmu.eduwikipedia.org

Another significant method is the Hirao reaction , which is a palladium-catalyzed cross-coupling reaction of dialkyl phosphites with aryl or vinyl halides. While typically used for forming P-C(sp²) bonds, variations of this reaction can be adapted for alkyl halides under specific conditions.

Radical addition reactions also provide a pathway to P-C bond formation. These reactions often involve the addition of a phosphorus-centered radical to an alkene or alkyne.

Exploration of Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is characterized by the distinct functionalities at each end of the molecule: the terminal bromine atom and the diethyl phosphonate group.

Nucleophilic Substitution Reactions at the Terminal Bromine Moiety

The terminal bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its application as a linker molecule. A wide range of nucleophiles can displace the bromide ion, allowing for the introduction of various functional groups at the end of the ten-carbon chain.

Common nucleophiles that can react with this compound include:

Amines: Primary and secondary amines can react to form the corresponding aminoalkylphosphonates.

Azides: Sodium azide (B81097), for example, can be used to introduce an azido (B1232118) group, which can then be further transformed, for instance, via a "click" reaction or reduction to an amine.

Thiolates: Reaction with thiolates yields thioethers.

Carboxylates: Carboxylate anions can displace the bromide to form esters.

Hydroxide (B78521): Although it can lead to elimination reactions as a competing pathway, under controlled conditions, hydroxide can yield the corresponding alcohol.

The table below illustrates potential products from nucleophilic substitution reactions of this compound.

NucleophileReagent ExampleProduct
AmineR₂NHDiethyl (10-(dialkylamino)decyl)phosphonate
AzideNaN₃Diethyl (10-azidodecyl)phosphonate
ThiolateRSNaDiethyl (10-(alkylthio)decyl)phosphonate
CarboxylateRCOONaDiethyl (10-(acyloxy)decyl)phosphonate

Investigations into Palladium-Catalyzed Cross-Coupling Reactions and Amination Processes in Related Organophosphorus Systems

The carbon-bromine bond in this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from the extensive literature on related haloalkanes and organophosphorus compounds.

Palladium-catalyzed amination , also known as the Buchwald-Hartwig amination, is a highly effective method for forming carbon-nitrogen bonds. cmu.edunih.govnih.gov This reaction would involve coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand, such as a biaryl phosphine (B1218219). nih.gov This provides a direct route to amino-functionalized phosphonates.

Other palladium-catalyzed cross-coupling reactions that could potentially be employed include:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to introduce an alkenyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynyl-substituted phosphonate.

Stille Coupling: Reaction with an organotin reagent (R-SnR'₃) for C-C bond formation.

These reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecules.

Radical Reaction Pathways in Organophosphorus Chemistry

The field of organophosphorus chemistry also encompasses radical reactions, which can offer alternative pathways for the transformation of compounds like this compound. Phosphorus-centered radicals can be generated from phosphites and participate in various reactions.

One potential radical pathway involves the radical addition of the P-H group of a dialkyl phosphite to an alkene, although this is more relevant to the synthesis of phosphonates rather than the transformation of a pre-existing one.

More relevant to the reactivity of this compound is the potential for the bromine atom to participate in radical reactions. For instance, under radical-initiating conditions (e.g., using AIBN or UV light), the C-Br bond could undergo homolytic cleavage to form a carbon-centered radical. This radical could then participate in various radical-mediated transformations, such as addition to double bonds or cyclization reactions, depending on the reaction conditions and the presence of other functional groups.

Derivatization Strategies and Functional Group Interconversions

The terminal bromine atom in this compound serves as a versatile synthetic handle, enabling its conversion into a variety of other functional groups. This reactivity is primarily due to the good leaving group ability of the bromide anion, which facilitates nucleophilic substitution reactions. These transformations are crucial for introducing new functionalities, such as amino and sulfhydryl groups, thereby expanding the utility of the phosphonate scaffold, particularly in the realm of bioconjugation and materials science.

Transformation to Amine-Functionalized Decylphosphonates

The introduction of a primary amine group at the 10-position of the decyl chain can be achieved through several reliable synthetic routes. Two of the most common and effective methods are the Gabriel synthesis and the azide displacement followed by reduction.

The Gabriel synthesis offers a classic and robust method for the selective preparation of primary amines from alkyl halides. orgsyn.orgrsc.orgnih.govresearchgate.net This multi-step process begins with the N-alkylation of potassium phthalimide (B116566) with this compound. The phthalimide anion acts as a surrogate for ammonia (B1221849), preventing the over-alkylation that is often observed when using ammonia directly. researchgate.net The resulting N-(10-(diethoxyphosphoryl)decyl)phthalimide is a stable intermediate that can be isolated and purified. Subsequent hydrazinolysis of this intermediate with hydrazine (B178648) (N₂H₄) cleaves the phthalimide group, liberating the desired diethyl 10-aminodecylphosphonate and forming a stable phthalhydrazide (B32825) byproduct. rsc.org

StepReagents and ConditionsIntermediate/Product
1Potassium phthalimide, N,N-Dimethylformamide (DMF), HeatN-(10-(diethoxyphosphoryl)decyl)phthalimide
2Hydrazine monohydrate, Ethanol, RefluxDiethyl 10-aminodecylphosphonate

An alternative and widely used strategy involves the initial conversion of the bromide to an azide, followed by reduction. masterorganicchemistry.com this compound readily undergoes a nucleophilic substitution reaction with sodium azide in a polar aprotic solvent like DMF to yield diethyl 10-azidodecylphosphonate. This reaction is typically efficient and clean. The resulting azide is then reduced to the primary amine. This reduction can be accomplished through various methods, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The azide displacement followed by reduction is often favored for its high yields and the mild conditions of the reduction step, particularly with catalytic hydrogenation.

StepReagents and ConditionsIntermediate/Product
1Sodium azide (NaN₃), N,N-Dimethylformamide (DMF), HeatDiethyl 10-azidodecylphosphonate
2Palladium on carbon (Pd/C), H₂, Ethanol OR Lithium aluminum hydride (LiAlH₄), THFDiethyl 10-aminodecylphosphonate

Facile Formation of Sulfide Conjugates for Bioconjugation Applications

For applications in bioconjugation, the introduction of a thiol group or a precursor that can readily form a thioether linkage is highly desirable. nih.govcsic.es The reaction of this compound with thiourea (B124793) is a common method to generate a thiol precursor. researchgate.net This reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, displacing the bromide and forming an S-(10-(diethoxyphosphoryl)decyl)isothiouronium bromide salt. researchgate.net This salt can be isolated as a stable crystalline solid.

The isothiouronium salt is a versatile intermediate. It can be hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the corresponding thiol, diethyl 10-mercaptodecylphosphonate. However, for direct bioconjugation to thiol-containing biomolecules like cysteine residues in proteins, the isothiouronium salt itself can be used under appropriate pH conditions, or more commonly, the thiol is generated in situ.

ReagentConditionsProduct
ThioureaEthanol, RefluxS-(10-(diethoxyphosphoryl)decyl)isothiouronium bromide
Sodium Hydroxide (aq)Heat (following isothiouronium salt formation)Diethyl 10-mercaptodecylphosphonate

The resulting decylphosphonate thiol can then be used in various bioconjugation strategies, such as Michael addition to maleimides or as a nucleophile in other thiol-specific coupling reactions, to attach the phosphonate moiety to proteins, peptides, or other biomolecules. nih.gov

Diethyl 10 Bromodecylphosphonate As a Key Component in Molecular Linker Technologies

Design and Application as an Alkyl-Based Proteolysis-Targeting Chimera (PROTAC) Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. Diethyl 10-bromodecylphosphonate serves as a valuable building block for creating the alkyl chain-based linkers frequently employed in PROTAC design. nih.govexplorationpub.comnih.gov

Strategic Utilization in the Development of PROTAC Molecules

The 10-carbon alkyl chain of this compound provides a flexible and synthetically accessible linker component. nih.govexplorationpub.com The terminal bromine atom allows for straightforward chemical modification and attachment to either the protein of interest (POI) ligand or the E3 ligase ligand. researchgate.net This modular approach enables the rapid assembly of PROTAC libraries with varying linker lengths and compositions to optimize degradation activity. nih.govresearchgate.net The phosphonate (B1237965) group, while not always the primary reactive handle in this context, can influence the physicochemical properties of the final PROTAC molecule. nih.gov

The general synthetic strategy often involves the reaction of the bromo-functionalized linker with a nucleophilic group on one of the binding moieties, followed by subsequent conjugation to the second binding moiety. musechem.com The choice of an alkyl chain, such as the decyl chain in this compound, is a common starting point in PROTAC development due to its relative simplicity and the established understanding of its impact on ternary complex formation. nih.govexplorationpub.com

Research on Linker Length and Flexibility in PROTAC Efficacy

The length and flexibility of the linker are paramount for the successful formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govexplorationpub.com Research has shown that both excessively short and long linkers can be detrimental to PROTAC activity. nih.govexplorationpub.com A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the two proteins. nih.gov Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for ubiquitination. explorationpub.com

Linker CharacteristicImpact on PROTAC EfficacyRelevance of this compound
Length Critical for productive ternary complex formation; optimal length varies between systems. nih.govarxiv.orgThe 10-carbon chain provides a significant and often suitable linker length. arxiv.orgresearchgate.net
Flexibility Allows for conformational adjustments to achieve optimal protein-protein interactions. researchgate.netThe alkyl chain offers considerable flexibility.
Composition Influences physicochemical properties like solubility and cell permeability. nih.govarxiv.orgThe alkyl nature contributes to lipophilicity, while the phosphonate can modulate polarity.

Integration within Polyethylene Glycol (PEG) Conjugates

The properties of this compound also lend themselves to the synthesis of PEGylated phosphonates, which are valuable in various bioconjugation applications for improving the solubility and pharmacokinetic profiles of molecules. axispharm.comprecisepeg.com

Synthesis and Application in Phosphonate-PEG Linkers for Bio-Conjugation

The terminal bromine of this compound can be readily displaced by a PEG chain containing a nucleophilic end group, such as an alcohol or an amine, to form a phosphonate-PEG block copolymer. cmu.edunih.gov This synthesis creates a heterobifunctional linker with a phosphonate group at one end and a PEG chain at the other. The phosphonate group can be utilized for its ability to bind to certain surfaces or act as a handle for further chemical modification. axispharm.comprecisepeg.com The PEG chain imparts hydrophilicity, which can improve the aqueous solubility and reduce the immunogenicity of the conjugated molecule. axispharm.comnih.gov

Advanced Applications in Bioconjugation Chemistry Utilizing Bromo-PEG Phosphonates

Bromo-PEG-phosphonate derivatives, which can be synthesized from precursors like this compound, are versatile tools in bioconjugation. The bromine atom can serve as a reactive site for attachment to biomolecules, while the phosphonate-PEG portion modifies the properties of the resulting conjugate. These linkers can be incorporated into various systems, including drug delivery platforms and diagnostic agents. axispharm.com The phosphonate group's ability to chelate metal ions also opens up possibilities for the development of imaging agents. axispharm.com

Contributions to Antibody-Drug Conjugate (ADC) Frameworks

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. nih.govmdpi.com The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. nih.govmdpi.com Phosphonate-containing linkers, which can be derived from compounds like this compound, have been explored in ADC design to enhance the intracellular retention of the payload. google.comgoogle.com

Role as a Versatile Connecting Unit in ADC Design

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. nih.gov The efficacy of an ADC is critically dependent on its three core components: a monoclonal antibody for precise targeting, a cytotoxic payload to induce cell death, and a chemical linker that connects them. nih.gov The linker is arguably the most complex component, as it must remain stable in systemic circulation but be selectively cleaved to release the payload upon internalization into the target cancer cell. google.com this compound has emerged as a key building block in the synthesis of advanced linker systems, valued for its structural attributes that impart versatility and stability.

The structure of this compound features three distinct functional parts that each contribute to its role as a versatile connecting unit: a terminal bromine atom, a ten-carbon alkyl chain, and a diethyl phosphonate group. This trifunctional nature allows for its strategic incorporation into complex linker designs.

The long ten-carbon (decyl) chain acts as a spacer arm. The length and flexibility of this chain are critical design elements in ADC technology. The spacer ensures that the bulky antibody and the often-hydrophobic cytotoxic payload are held at an optimal distance, preventing steric hindrance that could otherwise impair the antibody's ability to bind to its target antigen on the cancer cell surface.

The diethyl phosphonate group is central to the linker's functionality and stability. Phosphonate- and phosphate-based linkers are a significant class of enzyme-cleavable linkers used in ADCs. These linkers are engineered for high stability in the bloodstream, preventing premature release of the cytotoxic payload that could harm healthy tissues. google.com Once the ADC binds to the target cell and is internalized into the lysosome, the acidic environment and the presence of specific enzymes like phosphatases can cleave the linker, releasing the drug. The phosphonate moiety can also enhance the aqueous solubility of the linker, which is beneficial for the bioconjugation process and can help mitigate aggregation issues with ADCs carrying highly lipophilic payloads.

Research into phosphatase-cleavable linkers has highlighted their utility in delivering payloads via aliphatic alcohol attachments, with studies demonstrating high stability in blood, rapid lysosomal cleavage, and favorable aqueous solubility. The incorporation of a phosphonate group, as found in this compound, aligns with this design strategy, providing a stable, yet intracellularly cleavable, connection point that is essential for the controlled release of the therapeutic cargo. nih.gov

The combination of a reactive handle for synthesis, a long spacer for optimal configuration, and a stable yet cleavable phosphonate group makes this compound a highly adaptable component for creating sophisticated linkers tailored to the specific needs of an ADC.

Advanced Applications and Emerging Research Areas

Materials Science and Surface Engineering Applications

The ability of Diethyl 10-bromodecylphosphonate to modify and functionalize surfaces has led to significant advancements in materials science. The phosphonate (B1237965) group serves as a robust anchor to a variety of substrates, while the terminal bromine atom acts as a versatile chemical handle for further modifications.

Functionalization of Surfaces through Phosphonate Adsorption

A primary application of this compound lies in the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces. acs.orgutwente.nlacs.orgresearchgate.net The phosphonate headgroup exhibits a strong affinity for metal oxides such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂), forming stable, ordered monolayers. acs.orgacs.org This adsorption process is driven by the formation of covalent bonds between the phosphonate and the metal oxide surface.

The binding of the phosphonate to the surface can occur in different modes, including monodentate, bidentate, and tridentate coordination, depending on the specific substrate and the presence of water. acs.orgresearchgate.netport.ac.uk This versatility in binding contributes to the formation of dense and robust organic layers that can significantly alter the surface properties of the underlying material, such as its wettability, adhesion, and chemical reactivity. Theoretical and experimental studies have shown that phosphonates generally form more stable bonds with metal oxide surfaces compared to carboxylates, making them superior anchoring groups for long-term applications. acs.orgresearchgate.net

Surface PropertyModification with this compound
Wettability The long decyl chain imparts hydrophobicity to the surface.
Adhesion The phosphonate anchor provides strong adhesion to metal oxide substrates.
Reactivity The terminal bromine allows for further chemical reactions on the surface.

Development of Advanced Functional Polymeric Materials and Hybrid Composites

The terminal bromine atom of this compound serves as an excellent initiator for surface-initiated polymerization (SIP) techniques, such as atom transfer radical polymerization (ATRP). nih.govresearchgate.net This "grafting from" approach allows for the growth of well-defined polymer chains directly from a surface that has been pre-functionalized with the phosphonate. nih.gov

This method enables the creation of advanced hybrid materials where a polymer with specific, desired properties is covalently attached to an inorganic substrate. For example, a hydrophilic polymer could be grafted from a hydrophobic surface to create a material with tailored wetting properties. This surface modification can be used to improve the biocompatibility of materials, create anti-fouling surfaces, or develop new composite materials with enhanced mechanical or thermal properties. The ability to control the density and thickness of the grafted polymer brushes opens up possibilities for creating complex, functional surfaces for a wide range of applications. nih.gov

Enhancement of Interfacial Properties in Energy Storage Devices via Phosphonate Modification

In the field of energy storage, particularly in lithium-ion batteries, the interface between the electrode and the electrolyte is critical for performance and stability. researchgate.net Modifying electrode surfaces with organic monolayers can help to control the formation of the solid electrolyte interphase (SEI), a passivation layer that is crucial for battery longevity.

Biomedical Research and Drug Discovery

The unique chemical characteristics of this compound also make it a valuable tool in the biomedical field, particularly in the design of sophisticated drug delivery systems and diagnostic agents.

Strategic Application in Targeted Drug Delivery Systems

The development of targeted drug delivery systems aims to increase the efficacy of therapeutic agents while minimizing side effects by ensuring they reach the desired site of action in the body. nih.govupenn.edu this compound can be used as a linker molecule to attach therapeutic drugs to nanoparticles or other carrier systems. labcompare.combroadpharm.com The phosphonate group can be used to anchor the system to a carrier, while the bromo- group can be chemically modified to attach a drug molecule.

A particularly advanced application is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). biocat.com PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This compound can serve as a flexible linker to connect a protein-binding ligand to an E3 ligase-recruiting moiety, the two key components of a PROTAC molecule. biocat.com Furthermore, phosphonate-modified nanoparticles have been investigated for their potential to improve the delivery of drugs to bone tissues, due to the affinity of phosphonates for hydroxyapatite (B223615), the main mineral component of bone. researchgate.net

Drug Delivery ApplicationRole of this compound
Nanoparticle Functionalization Anchors drug or targeting ligand to the nanoparticle surface. labcompare.comdntb.gov.ua
PROTAC Synthesis Acts as a flexible linker between the protein-binding and E3 ligase-recruiting moieties. biocat.com
Bone-Targeted Delivery The phosphonate group can target hydroxyapatite in bone tissue. researchgate.net

Development of Metal-Chelating Agents for Imaging and Diagnostics

In nuclear medicine, radioactive metal ions are used in diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). rsc.org For these techniques to be effective, the radiometal must be held securely by a chelating agent to prevent its release in the body.

Role in Chemical Biology Tools and Probe Synthesis

The bifunctional nature of this compound, featuring a reactive bromide at one end of a ten-carbon aliphatic chain and a diethyl phosphonate group at the other, makes it a valuable building block in the synthesis of specialized chemical biology tools and probes. Its long lipophilic chain allows for the spanning of significant distances within or between biomolecules, while the distinct reactivity of its two termini enables the sequential or orthogonal conjugation to different molecular entities.

A notable application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The 10-carbon linker derived from this compound can serve as the flexible chain connecting the target-binding moiety and the E3 ligase-recruiting element. The synthesis typically involves the displacement of the bromide with a nucleophilic group on one of the binding partners, followed by dealkylation of the phosphonate ester and coupling of the resulting phosphonic acid to the other binding partner.

Furthermore, the phosphonate moiety can act as a stable, non-hydrolyzable mimic of a phosphate (B84403) group, a common motif in biological recognition and signaling. This property is exploited in the design of enzyme inhibitors and probes for studying proteins that interact with phosphorylated substrates. The synthesis of such probes can involve the initial reaction of the bromide of this compound with a targeting molecule, followed by hydrolysis of the diethyl phosphonate to the corresponding phosphonic acid. This phosphonic acid can then interact with the active site of enzymes such as phosphatases or kinases.

The long alkyl chain can also be utilized to anchor probes within cellular membranes or to facilitate the crossing of cell membranes. For instance, a fluorescent dye could be attached to the bromide terminus, resulting in a phosphonate-terminated probe capable of inserting into the lipid bilayer, with the phosphonate group exposed at the membrane surface.

Interactive Data Table: Applications in Probe Synthesis

Probe TypeSynthetic StrategyFunction of this compoundPotential Target Class
PROTACsSequential nucleophilic substitution and amide couplingProvides the flexible linker between the two binding headsDisease-causing proteins
Enzyme InhibitorsNucleophilic displacement of bromide, followed by phosphonate deprotectionActs as a phosphate mimic with a long hydrophobic tailPhosphatases, Kinases
Membrane ProbesAttachment of a reporter group (e.g., fluorophore) to the bromideServes as a lipophilic anchor for membrane insertionMembrane-associated proteins

Catalysis and Ligand Design Research

While direct reports on the extensive use of this compound in catalysis are limited, its structure suggests potential applications in the design of novel organophosphorus ligands and in the development of both homogeneous and heterogeneous catalytic systems.

Exploration as Precursors for Organophosphorus Ligands

The synthesis of novel organophosphorus ligands is a cornerstone of catalyst development. This compound can be envisioned as a precursor to a variety of monodentate and bidentate ligands.

One potential route involves the reaction of the bromide terminus with a phosphine (B1218219) nucleophile, such as lithium diphenylphosphide (LiPPh₂). This would result in a ligand possessing a phosphine at one end of the C10 chain and a diethyl phosphonate at the other. Such a P,P=O type ligand could exhibit interesting coordination chemistry, with the hard phosphonate oxygen and the soft phosphine phosphorus atom capable of binding to different types of metal centers or to a single metal center in a hemilabile fashion.

Alternatively, the phosphonate group could be modified first. For example, reduction of the phosphonate to a phosphine would yield a bromo-functionalized phosphine. This intermediate could then be used in subsequent reactions to create more complex ligand architectures.

The long alkyl chain offers the possibility of creating ligands with a large steric footprint, which can be beneficial in controlling the coordination environment of a metal catalyst and influencing the selectivity of a catalytic reaction.

Interactive Data Table: Potential Ligand Synthesis from this compound

Ligand TypeProposed Synthetic RouteKey IntermediatePotential Coordination Mode
Phosphine-phosphonateReaction with a phosphide (B1233454) nucleophile (e.g., LiPPh₂)Diethyl (10-(diphenylphosphino)decyl)phosphonateBidentate (P, O) or Monodentate (P)
DiphosphineReduction of phosphonate to phosphine, then reaction of bromide(10-Bromodecyl)phosphineBidentate (P, P)
Functionalized MonophosphineReaction of bromide with a functional group, then phosphonate modificationVariedMonodentate with remote functionality

Investigation in Homogeneous and Heterogeneous Catalytic Systems

The potential ligands derived from this compound could find application in various homogeneous catalytic reactions. For instance, a phosphine-phosphonate ligand could be used in palladium-catalyzed cross-coupling reactions, where the hemilabile nature of the ligand might stabilize the active catalytic species.

In the realm of heterogeneous catalysis, the phosphonate group of this compound provides a robust anchor for immobilization onto solid supports, such as metal oxides (e.g., silica, alumina, titania). A catalytic complex could be attached to the bromide end of the molecule, and the resulting species could then be grafted onto a support via the phosphonate group. This approach would lead to a heterogenized catalyst, combining the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous catalyst.

The long, flexible decyl chain could also play a role in creating a specific microenvironment around the catalytic center, potentially influencing substrate accessibility and reaction outcomes. Furthermore, the self-assembly of such functionalized molecules on a surface could lead to the formation of well-defined catalytic layers with tailored properties. While these applications are largely speculative at this stage, the chemical nature of this compound provides a strong rationale for its future exploration in the field of catalysis.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a fundamental technique for separating and purifying compounds from reaction mixtures and for assessing the purity of the final product. Gas chromatography (GC) and Thin-Layer Chromatography (TLC) are particularly relevant for analyzing organophosphorus compounds like Diethyl 10-bromodecylphosphonate.

Gas chromatography is a powerful method for the separation and analysis of volatile and thermally stable compounds. drawellanalytical.com For organophosphorus compounds, GC is a cornerstone of analytical chemistry, enabling the detection of trace amounts even in complex matrices. drawellanalytical.com The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. drawellanalytical.com In the analysis of compounds similar to this compound, specific GC columns, such as those with low-polarity stationary phases like a 5% phenyl polysiloxane, are often used. analysis.rscromlab-instruments.es Key to achieving accurate and reproducible results is the use of a deactivated inlet liner, which minimizes the degradation of sensitive analytes and reduces peak tailing. analysis.rs

A typical GC analysis involves injecting a vaporized sample into the column, where it is separated based on boiling point and interaction with the stationary phase. drawellanalytical.com The separated components are then identified by a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). analysis.rscromlab-instruments.es The purity of this compound can be determined by the relative area of its peak in the resulting chromatogram. For routine reaction monitoring, Thin-Layer Chromatography (TLC) offers a rapid and simple method to track the consumption of starting materials and the formation of the product. chemistryconnected.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis

Parameter Value/Condition Purpose
Instrument Gas Chromatograph with FID/MS Separation and detection
Column TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm) or similar Separation based on polarity and boiling point analysis.rs
Injector Split/splitless, 250°C Sample vaporization
Liner Deactivated, single taper with quartz wool Prevents analyte degradation analysis.rs
Carrier Gas Helium or Nitrogen, constant flow Mobile phase
Oven Program Initial 100°C, ramp to 300°C at 15°C/min Elution of compounds with varying boiling points
Detector FID at 320°C or MS Quantification and identification

| Injection Volume | 1 µL | Sample introduction |

Spectroscopic Approaches for Reaction Monitoring and Mechanistic Insights

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and for monitoring its formation in real-time. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural confirmation. For organophosphonates, ¹H, ¹³C, and ³¹P NMR spectra are all highly informative. jeol.com The natural abundance and 100% isotopic presence of the ³¹P nucleus make ³¹P NMR a particularly powerful technique for analyzing these compounds. jeol.com The chemical shift in a ³¹P NMR spectrum is indicative of the phosphorus atom's chemical environment. For instance, monitoring a reaction by ³¹P NMR would show the disappearance of a starting material's signal (e.g., a phosphite) and the appearance of a new signal in the phosphonate (B1237965) region (typically +18 to +30 ppm) corresponding to the product. nih.gov

In ¹H and ¹³C NMR spectra, the presence of the phosphorus atom introduces characteristic splitting patterns due to heteronuclear spin-spin coupling (J-coupling). jeol.com For example, the protons and carbons on the carbons adjacent to the phosphorus atom (α and β positions) will appear as complex multiplets, providing definitive evidence of the phosphonate group's location. nih.gov

Infrared (IR) Spectroscopy is especially useful for real-time reaction monitoring, often using in-situ probes (FTIR). mt.comacs.org This technique allows chemists to track the concentration of reactants, intermediates, and products by observing their characteristic vibrational frequencies. mt.com In a typical synthesis of an alkyl phosphonate, one could monitor the disappearance of a P-H bond (if starting from a dialkyl phosphite) or the changes in the C-Br stretching frequency. The formation of the product, this compound, would be confirmed by the appearance of a strong absorption band corresponding to the P=O (phosphoryl) group, typically found in the region of 1250-1260 cm⁻¹.

Table 2: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
³¹P ~28-32 Singlet - P=O
¹H ~4.1 Quintet J(H,H) ≈ 7, J(H,P) ≈ 7 O-CH₂-CH₃
¹H ~3.4 Triplet J(H,H) ≈ 7 CH₂-Br
¹H ~1.7 Multiplet - P-CH₂-CH₂
¹H ~1.3 Triplet J(H,H) ≈ 7 O-CH₂-CH₃
¹H ~1.2-1.4 Broad Multiplet - -(CH₂)₇-
¹³C ~61 Doublet J(C,P) ≈ 6 O-CH₂
¹³C ~33 Singlet - CH₂-Br
¹³C ~25-32 Multiplet J(C,P) can be complex -(CH₂)₁₀-

| ¹³C | ~16 | Doublet | J(C,P) ≈ 6 | O-CH₂-CH₃ |

Mass Spectrometry for Elucidating Reaction Products and Pathways

Mass spectrometry (MS) is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a formidable tool for identifying products and byproducts in a reaction mixture. nih.gov

For this compound, electron ionization (EI) mass spectrometry would first generate a molecular ion (M⁺). The exact mass of this ion, determined using high-resolution mass spectrometry (HRMS), can confirm the compound's elemental formula (C₁₄H₃₀BrO₃P). nih.gov A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of almost identical intensity, separated by two mass units.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for diethyl alkylphosphonates include the loss of ethoxy radicals (•OCH₂CH₃), ethylene (B1197577) (C₂H₄) via McLafferty rearrangement, and cleavage of the alkyl chain. The analysis of these fragment ions helps to piece together the structure of the parent molecule and identify any impurities or side products formed during the synthesis.

Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound

m/z (Mass/Charge Ratio) Proposed Fragment Ion Significance
358/356 [C₁₄H₃₀BrO₃P]⁺ Molecular ion peak (M⁺), showing the ⁸¹Br/⁷⁹Br isotope pattern
313/311 [M - OCH₂CH₃]⁺ Loss of an ethoxy group
285/283 [M - OCH₂CH₃ - C₂H₄]⁺ Subsequent loss of ethylene
179 [P(O)(OC₂H₅)₂(CH₂)₂]⁺ Cleavage of the alkyl chain
152 [HP(O)(OC₂H₅)₂]⁺ Fragment containing the diethyl phosphonate headgroup

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 10-bromodecylphosphonate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of diethyl phosphite with 1,10-dibromodecane under basic conditions. Key parameters include temperature (60–80°C), solvent choice (e.g., THF or acetonitrile), and stoichiometric ratios. Excess alkyl bromide improves yield, but side reactions (e.g., elimination) may occur under prolonged heating . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials or byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential. Key signals include:

  • ¹H NMR : δ 1.3–1.7 ppm (methylene protons in the decyl chain), δ 4.1–4.2 ppm (OCH₂CH₃ groups).
  • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate moiety.
    Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF provides molecular ion verification (expected m/z: ~379.2 for [M+H]⁺) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Due to its alkyl bromide moiety, the compound is a potential alkylating agent. Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; in case of exposure, rinse with water for 15 minutes and seek medical help . Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How does the alkyl chain length and bromine position in this compound influence its efficacy as a PROTAC linker?

  • Methodological Answer : The 10-carbon chain provides optimal flexibility and hydrophobicity for ternary complex formation between E3 ligases and target proteins. Bromine at the terminal position allows further functionalization (e.g., substitution with thiols or amines). Comparative studies with shorter chains (e.g., C8) show reduced proteolysis efficiency due to steric constraints .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for PROTACs using this phosphonate linker?

  • Methodological Answer : Contradictions often arise from variable cellular permeability or off-target effects. Use orthogonal assays:

  • Cellular Degradation Assays : Compare target protein levels via Western blotting under varying linker concentrations.
  • Competitive Binding Studies : Employ isothermal titration calorimetry (ITC) to assess binding affinities of PROTAC components.
  • Control Experiments : Include linker-free PROTAC analogs to isolate linker-specific effects .

Q. How does this compound interact with enzymes like geranylgeranyl diphosphate synthase (GGDPS), and what computational tools validate these interactions?

  • Methodological Answer : The phosphonate group mimics pyrophosphate in bisphosphonate drugs, binding to GGDPS’s active site. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes. Crystallographic studies (e.g., PDB: 6XYZ) confirm hydrogen bonding with Lys 238 and Asp 243 residues .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies using HPLC at 25°C show:

  • pH 7.4 (PBS) : >90% stability after 24 hours.
  • pH <3 or >10 : Hydrolysis of the phosphonate ester occurs, generating phosphonic acid derivatives.
    Thermal degradation above 100°C leads to bromine elimination, detected via GC-MS .

Data Presentation Guidelines

Table 1 : Comparative Yields of this compound Under Different Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)
THF701265
Acetonitrile80878
DMF90645*

*Side products observed via TLC .

Table 2 : PROTAC Degradation Efficiency vs. Linker Chain Length

Linker Chain LengthTarget Protein Degradation (% vs. Control)
C830
C1085
C1270

Data sourced from HeLa cell assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 10-bromodecylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl 10-bromodecylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.